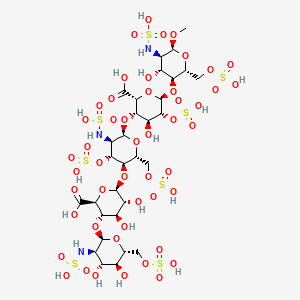

Heparin Pentasaccharide

Description

Fondaparinux (Arixtra) is a synthetic anticoagulant agent consisting of five monomeric sugar units and a O-methyl group at the reducing end of the molecule. It is structurally similar to polymeric glycosaminoglycan heparin and heparan sulfate (HS) when they are cleaved into monomeric units. The monomeric sequence in heparin and HS is thought to form the high affinity binding site for the natural anti-coagulant factor, antithrombin III (ATIII). Once bound to heparin or HS, the anticoagulant activity of ATIII is potentiated by 1000-fold. Fondaparinux potentiates the neutralizing action of ATIII on activated Factor X 300-fold. Fondaparinux may be used: to prevent venous thromboembolism in patients who have undergone orthopedic surgery of the lower limbs (e.g. hip fracture, hip replacement and knee surgery); to prevent VTE in patients undergoing abdominal surgery who are are at high risk of thromboembolic complications; in the treatment of deep vein thrombosis (DVT) and pumonary embolism (PE); in the management of unstable angina (UA) and non-ST segment elevation myocardial infarction (NSTEMI); and in the management of ST segment elevation myocardial infarction (STEMI).

Fondaparinux is a Factor Xa Inhibitor. The mechanism of action of fondaparinux is as a Factor Xa Inhibitor.

Fondaparinux is a synthetic inhibitor of factor Xa which given by injection and is used as an anticoagulant to treat as well as prevent venous thromboembolism. Fondaparinux has been associated with a low rate of serum aminotransferase elevations during therapy, but has not been implicated in cases of clinically apparent, idiosyncratic liver injury.

Fondaparinux is a synthetic glucopyranoside with antithrombotic activity. Fondaparinux selectively binds to antithrombin III, thereby potentiating the innate neutralization of activated factor X (Factor Xa) by antithrombin. Neutralization of Factor Xa inhibits its activity and interrupts the blood coagulation cascade, thereby preventing thrombin formation and thrombus development.

FONDAPARINUX is a Oligosaccharide drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2001 and has 6 approved and 12 investigational indications. This drug has a black box warning from the FDA.

Synthetic pentasaccharide that mediates the interaction of HEPARIN with ANTITHROMBINS and inhibits FACTOR Xa; it is used for prevention of VENOUS THROMBOEMBOLISM after surgery.

Properties

IUPAC Name |

(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxy-4-hydroxy-6-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-5-sulfooxyoxan-3-yl]oxy-5-(sulfoamino)-4-sulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfoamino)-6-(sulfooxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H53N3O49S8/c1-69-27-9(33-85(48,49)50)13(37)17(6(74-27)3-71-88(57,58)59)76-31-22(83-91(66,67)68)16(40)21(24(81-31)26(43)44)79-29-10(34-86(51,52)53)19(82-90(63,64)65)18(7(75-29)4-72-89(60,61)62)77-30-15(39)14(38)20(23(80-30)25(41)42)78-28-8(32-84(45,46)47)12(36)11(35)5(73-28)2-70-87(54,55)56/h5-24,27-40H,2-4H2,1H3,(H,41,42)(H,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)/t5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20+,21+,22-,23+,24-,27+,28-,29-,30-,31-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANJSNBRCNMZMV-ABRZTLGGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)COS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)COS(=O)(=O)O)OC4C(C(C(C(O4)C(=O)O)OC5C(C(C(C(O5)COS(=O)(=O)O)O)O)NS(=O)(=O)O)O)O)OS(=O)(=O)O)NS(=O)(=O)O)O)OS(=O)(=O)O)O)NS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COS(=O)(=O)O)O)O)NS(=O)(=O)O)O)O)OS(=O)(=O)O)NS(=O)(=O)O)O)OS(=O)(=O)O)O)NS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H53N3O49S8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10146903 | |

| Record name | Heparin pentasaccharide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1508.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fondaparinux sodium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014709 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

104993-28-4, 114870-03-0 | |

| Record name | Heparin pentasaccharide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104993-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fondaparinux | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104993284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fondaparinux | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00569 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Heparin pentasaccharide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FONDAPARINUX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J177FOW5JL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fondaparinux | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7845 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fondaparinux sodium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014709 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery of the Antithrombin-Binding Pentasaccharide: A Technical Guide

Introduction

The discovery of the specific antithrombin-binding pentasaccharide sequence within heparin was a landmark achievement in glycobiology and thrombosis research. It unraveled the molecular basis of heparin's anticoagulant activity and paved the way for the development of new, synthetic antithrombotic drugs. This in-depth technical guide provides a comprehensive overview of this discovery, detailing the pivotal experiments, presenting key quantitative data, and illustrating the logical and experimental workflows.

The Scientific Context: Unraveling Heparin's Heterogeneity

Heparin had been used as a clinical anticoagulant since the 1930s, but its mechanism of action was not fully understood. It was known to exert its effect by activating antithrombin (formerly known as antithrombin III), a serine protease inhibitor that neutralizes several coagulation factors, most notably thrombin and Factor Xa. However, commercial heparin is a heterogeneous mixture of polysaccharide chains of varying lengths and sulfation patterns. A critical breakthrough came in 1976 when it was discovered that only about one-third of the heparin chains bind to antithrombin with high affinity, and this fraction is responsible for the majority of its anticoagulant activity.[1] This finding triggered a focused effort by several research groups to isolate and characterize this high-affinity heparin fraction to identify the specific structural motif responsible for antithrombin binding.

Experimental Protocols: Isolating and Characterizing the Active Sequence

The identification of the pentasaccharide sequence was a multi-step process involving the fragmentation of heparin, affinity-based separation of the active fragments, and detailed structural analysis.

Preparation of Heparin Fragments

To isolate the smallest fragment of heparin that still retained high affinity for antithrombin, controlled depolymerization of heparin was necessary. This was achieved through chemical or enzymatic methods.

-

Chemical Depolymerization (Nitrous Acid Treatment): A common method involved the use of nitrous acid at a specific pH to cleave the heparin chains at N-sulfated glucosamine residues. By carefully controlling the reaction conditions (e.g., pH 1.5 for random cleavage or pH 3.9 for cleavage at N-acetylated glucosamine units), researchers could generate a library of oligosaccharide fragments of varying sizes.[2][3]

-

Enzymatic Digestion: Heparin-degrading enzymes (heparinases) were also used to cleave the polysaccharide chains at specific sites, generating a different set of oligosaccharide fragments.

Affinity Chromatography for Isolation of High-Affinity Fragments

The cornerstone of the discovery was the use of affinity chromatography with immobilized antithrombin. This technique allowed for the selective separation of heparin fragments that could bind to antithrombin from those that could not.

-

Column Preparation: Antithrombin was purified from plasma and covalently coupled to a solid support matrix, typically agarose beads (e.g., Sepharose), to create the affinity column.

-

Binding and Elution: The mixture of heparin fragments was passed through the antithrombin-agarose column.

-

Low-Affinity Fragments: The majority of the fragments, which had low affinity for antithrombin, did not bind to the column and were washed out with a low-salt buffer.

-

High-Affinity Fragments: The fragments containing the specific binding sequence bound tightly to the immobilized antithrombin. These were subsequently eluted by increasing the salt concentration of the buffer (e.g., a linear gradient of NaCl, typically up to 2.0 M). This high-salt concentration disrupts the electrostatic interactions between the negatively charged heparin fragments and the positively charged binding site on antithrombin.

-

-

Fraction Analysis: The eluted fractions were collected and analyzed for their size (e.g., by gel filtration chromatography) and their anticoagulant activity. Researchers focused on the smallest fragments that still exhibited high affinity for antithrombin.

Structural Elucidation of the Pentasaccharide

Once the smallest high-affinity oligosaccharide was isolated, its precise chemical structure had to be determined. This was a challenging task due to the complex and heterogeneous nature of heparin. A combination of techniques was employed:

-

Compositional Analysis: The monosaccharide composition and sulfation patterns were determined through a combination of chemical degradation and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques were crucial in determining the sequence of the monosaccharide units, the anomeric configurations of the glycosidic linkages, and the positions of the sulfate groups. A key finding from these studies was the identification of an unusual 3-O-sulfated glucosamine residue, which proved to be a critical component of the antithrombin-binding site.

-

Chemical Synthesis: The definitive proof of the structure and its biological activity came from the total chemical synthesis of the proposed pentasaccharide sequence in 1983.[1] The synthetic pentasaccharide was shown to have high affinity for antithrombin and potent anti-Factor Xa activity, confirming that this specific sequence was indeed the active site.

Quantitative Data: Binding Affinities of Synthetic Analogues

The chemical synthesis of the pentasaccharide opened the door for detailed structure-activity relationship (SAR) studies. Numerous analogues of the pentasaccharide were synthesized to probe the contribution of each monosaccharide and sulfate group to antithrombin binding. The binding affinity is typically expressed as the dissociation constant (Kd), with a lower Kd value indicating a higher affinity.

| Compound/Analogue | Modification from Native Sequence | Dissociation Constant (Kd) (nmol/L) |

| Native Pentasaccharide | - | ~20-40 |

| Analogue 1 | Omission of 6-O-sulfate on the non-reducing end glucosamine | Increased Kd (Lower Affinity) |

| Analogue 2 | Omission of 2-O-sulfate on the iduronic acid | Significantly Increased Kd |

| Analogue 3 | Omission of 3-O-sulfate on the central glucosamine | Dramatically Increased Kd (Loss of Affinity) |

| Analogue 4 | Omission of 6-O-sulfate on the central glucosamine | Moderately Increased Kd |

| Analogue 5 | Omission of N-sulfate on the central glucosamine | Dramatically Increased Kd (Loss of Affinity) |

| Fondaparinux | Synthetic analogue | ~2.7 |

| Analogue with low affinity | Multiple modifications | 2600 |

Data compiled from multiple sources, with representative values. Specific Kd values can vary depending on the experimental conditions.

Visualizing the Discovery Process and Molecular Interactions

The following diagrams, generated using the DOT language, illustrate the key workflows and molecular interactions central to the discovery of the antithrombin-binding pentasaccharide.

References

A Technical Guide to the Chemical Synthesis of Heparin Pentasaccharide (Fondaparinux)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Heparin and its low-molecular-weight derivatives are essential clinical anticoagulants. The pentasaccharide sequence responsible for their antithrombin III (ATIII)-mediated anticoagulant activity has been identified and synthesized as the drug Fondaparinux (Arixtra®).[1][2] The chemical synthesis of this complex, highly sulfated oligosaccharide is a significant challenge due to the need for stereoselective glycosylations, intricate protecting group strategies, and regioselective sulfation.[3] This technical guide provides an in-depth overview of the core strategies employed in the chemical synthesis of the heparin pentasaccharide, focusing on total chemical synthesis and chemoenzymatic approaches. It includes a summary of quantitative data, detailed experimental protocols for key transformations, and workflow diagrams to illustrate the synthetic logic.

Core Synthetic Strategies

The synthesis of Fondaparinux is a formidable task that has spurred significant innovation in carbohydrate chemistry.[4] The primary challenge lies in the controlled, stereoselective formation of five glycosidic linkages and the precise installation of ten sulfate groups.[3] Strategies have evolved from linear, step-by-step assemblies to more efficient convergent and one-pot methods.

Convergent "Block" Synthesis

Convergent strategies, such as a [3+2] block coupling approach, are widely used.[5] In this method, a trisaccharide acceptor and a disaccharide donor are synthesized separately and then coupled to form the full pentasaccharide backbone. This approach improves overall efficiency by allowing for the parallel preparation of large fragments and delaying the coupling of valuable intermediates to a late stage.

Programmable One-Pot Synthesis

A highly efficient modern approach involves the programmable one-pot synthesis using thioglycoside building blocks with fine-tuned relative reactivity values (RRVs).[6][7] By carefully designing the protecting groups on each monosaccharide or disaccharide donor, chemists can control the sequence of glycosylation reactions in a single reaction vessel, significantly reducing the number of intermediate purification steps and boosting overall yield.[3][8]

Chemoenzymatic Synthesis

Chemoenzymatic synthesis leverages the high stereo- and regioselectivity of enzymes to overcome many challenges of purely chemical methods.[9] This strategy typically involves using glycosyltransferases to assemble the oligosaccharide backbone from sugar nucleotide donors, followed by chemical or enzymatic modifications like N-deacetylation, N-sulfation, C5-epimerization of glucuronic acid to iduronic acid, and O-sulfation.[10][11] This approach can dramatically reduce the number of protection-deprotection steps.[12]

Logical & Experimental Workflows

Retrosynthetic Analysis

The logical approach to designing the synthesis begins with a retrosynthetic analysis, breaking the target molecule into manageable building blocks.

Caption: Retrosynthetic analysis of the Fondaparinux backbone into key building blocks.

Convergent [3+2] Synthesis Workflow

This workflow illustrates the parallel construction of fragments before the final coupling.

Caption: Workflow for a convergent [3+2] block synthesis of Fondaparinux.

Programmable One-Pot Synthesis Workflow

This diagram shows the logic of sequential, reactivity-driven additions in a single pot.

Caption: Logical workflow for a programmable one-pot oligosaccharide synthesis.

Quantitative Data Summary

The efficiency of various synthetic routes can be compared based on key quantitative metrics. The following tables summarize reported data from different approaches.

Table 1: Comparison of Overall Synthetic Efficiency

| Synthetic Strategy | Target Molecule | Number of Steps (Longest Linear) | Overall Yield | Reference |

| Chemoenzymatic | ULMW Heparin (MW=1778.5) | 10 | 45% | [10] |

| Chemoenzymatic | ULMW Heparin (MW=1816.5) | 12 | 37% | [10] |

| Programmable One-Pot | Protected Pentasaccharide 3a | N/A (One-Pot) | 54% | [6] |

| Convergent Chemical | Fondaparinux Precursor | 14 (collective) | 3.5% | [13] |

| Early Total Synthesis | Fondaparinux | ~50 steps | <1% | [12] |

Table 2: Yields of Key Glycosylation and Modification Steps

| Reaction Step | Description | Yield | Reference |

| [2+2] One-Pot Glycosylation | Synthesis of Tetrasaccharide | 50% | [3] |

| [1][5][5] One-Pot Glycosylation | Synthesis of Pentasaccharide 21 | 50% | [3] |

| NIS/TfOH Glycosylation | Disaccharide 16 Formation | 95% | [3] |

| TEMPO/BAIB Oxidation | Primary Alcohol to Carboxylic Acid | 56% (over 2 steps) | [3] |

| Catalytic Hydrogenation | Deprotection of Benzyl groups & Azide reduction | 82% | [14] |

| Disaccharide Glycosylation | Trichloroacetimidate Donor/Thioglycoside Acceptor | 96% | [3] |

Detailed Experimental Protocols

The following are representative, detailed methodologies for critical steps in the chemical synthesis of this compound building blocks, based on published procedures.[3][6]

Protocol 1: NIS/TMSOTf-Mediated Glycosylation for Disaccharide Synthesis

This protocol describes the coupling of a glycosyl donor with a glycosyl acceptor to form a disaccharide, a key step in both linear and convergent syntheses.

Reaction:

-

Glycosyl Donor: 2-O-acetyl protected thioglycoside (e.g., Donor 14 from[3])

-

Glycosyl Acceptor: α-methyl protected acceptor with free 4-OH (e.g., Acceptor 19 from[3])

-

Promoter System: N-Iodosuccinimide (NIS) / Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

Procedure:

-

A solution of the glycosyl donor (1.0 eq) and glycosyl acceptor (1.2 eq) in anhydrous Dichloromethane (DCM, 0.1 M) is prepared in a flame-dried, round-bottom flask under an inert argon atmosphere.

-

Activated molecular sieves (4 Å) are added, and the mixture is stirred at room temperature for 30 minutes.

-

The reaction mixture is cooled to -40°C using an acetonitrile/dry ice bath.

-

N-Iodosuccinimide (NIS, 1.3 eq) is added, and the mixture is stirred for 10 minutes.

-

A catalytic amount of Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 eq) is added dropwise.

-

The reaction is monitored by Thin-Layer Chromatography (TLC). Upon completion (typically 1-2 hours), the reaction is quenched by the addition of triethylamine (Et₃N).

-

The mixture is filtered through a pad of Celite, and the filtrate is washed sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and brine.

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The resulting crude residue is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure disaccharide product. A typical yield for this type of reaction is >90%.[3]

Protocol 2: TEMPO-Mediated Oxidation of a Primary Alcohol

This protocol details the selective oxidation of a primary hydroxyl group to a carboxylic acid, a necessary step to form the glucuronic acid moieties of the pentasaccharide.

Reaction:

-

Substrate: Diol with a primary alcohol to be oxidized (e.g., Compound 22a from[6])

-

Reagent System: (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) / [Bis(acetoxy)iodo]benzene (BAIB)

Procedure:

-

To a solution of the diol substrate (1.0 eq) in a 1:1 mixture of DCM and acetonitrile (0.05 M) at 0°C, TEMPO (0.2 eq) is added.

-

[Bis(acetoxy)iodo]benzene (BAIB, 2.5 eq) is added in one portion, and the reaction mixture is stirred vigorously at 0°C.

-

The reaction is allowed to warm to room temperature and stirred until TLC analysis indicates the complete consumption of the starting material.

-

The reaction is quenched by the addition of a saturated aqueous solution of Na₂S₂O₃.

-

The layers are separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

-

The resulting carboxylic acid is typically used in the next step (e.g., esterification) without further purification. For subsequent esterification, the crude acid is dissolved in Dimethylformamide (DMF).

-

Potassium bicarbonate (KHCO₃, 5.0 eq) and Methyl Iodide (MeI, 10.0 eq) are added, and the mixture is stirred at room temperature overnight.

-

The reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried, concentrated, and purified by silica gel chromatography to yield the methyl ester. The combined yield for the oxidation and esterification is often in the range of 50-65%.[3][6]

Disclaimer: The experimental protocols provided are representative examples based on published literature and should be adapted and optimized for specific laboratory conditions. All chemical handling should be performed with appropriate safety precautions.

References

- 1. researchgate.net [researchgate.net]

- 2. Strategies in Synthesis of Heparin/Heparan Sulfate Oligosaccharides: 2000-Present - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Programmable One-pot Synthesis of this compound Fondaparinux - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Total synthesis of anticoagulant pentasaccharide fondaparinux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Programmable one-pot synthesis of heparin pentasaccharides enabling access to regiodefined sulfate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Programmable One-Pot Synthesis of this compound Fondaparinux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Chemoenzymatic synthesis of homogeneous ultralow molecular weight heparins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Advances in the preparation and synthesis of heparin and related products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DSpace [dspace.rpi.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

The Core Interaction: A Technical Guide to Heparin Pentasaccharide Binding to Antithrombin III

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical interaction between the heparin pentasaccharide and its target, antithrombin III (ATIII). Understanding the intricacies of this binding is fundamental to the development and optimization of anticoagulant therapies. This document details the mechanism of action, quantitative binding parameters, and the experimental methodologies used to elucidate this pivotal biological event.

Mechanism of Allosteric Activation

The binding of the specific this compound sequence to antithrombin III is a cornerstone of its anticoagulant activity. This interaction is not a simple lock-and-key mechanism but rather a sophisticated process of allosteric activation that dramatically enhances ATIII's ability to inhibit coagulation proteases, most notably Factor Xa and thrombin.

In its native state, antithrombin circulates in a conformation with relatively low inhibitory activity. The binding of the this compound induces a series of conformational changes within the ATIII protein. A key event in this activation is the extension of the D-helix and the expulsion of the reactive center loop (RCL) from the main β-sheet of the protein.[1][2] This structural rearrangement relieves steric constraints and presents the RCL in a more accessible conformation for its target proteases, leading to a several hundred-fold increase in the rate of inhibition of Factor Xa.[3]

The interaction is a two-step process: an initial weak binding followed by a rapid conformational change that locks the pentasaccharide in place with high affinity.[4][5] This induced-fit mechanism ensures a highly specific and potent activation of antithrombin's anticoagulant function.[6]

Figure 1: Allosteric activation of Antithrombin III by this compound.

Quantitative Binding Data

The affinity, kinetics, and thermodynamics of the this compound-antithrombin III interaction have been extensively studied using various biophysical techniques. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinity Data

| Ligand | Method | Kd (nM) | Conditions |

| Natural Pentasaccharide | Fluorescence Titration | ~50 | pH 7.4, I=0.15 |

| High-Affinity Pentasaccharide | Fluorescence Titration | ~1 | pH 7.4, I=0.15 |

| Synthetic Pentasaccharide Analogue | Factor Xa Inactivation Assay | 2.7 - 2600 | pH 8.4, 37°C |

| Wild-Type ATIII | Surface Plasmon Resonance | 0.64 | - |

| L99F Mutant ATIII | Surface Plasmon Resonance | 21.5 | - |

| P41L Mutant ATIII | Surface Plasmon Resonance | 764 | - |

| R47H Mutant ATIII | Surface Plasmon Resonance | 1080 | - |

Table 2: Kinetic Parameters

| Interaction | Method | kon (M-1s-1) | koff (s-1) | Conditions |

| High-Affinity Heparin Binding | Stopped-Flow Fluorimetry | - | 1.1 - 1.5 | pH 7.4, 25°C, I=0.15 |

| Wild-Type ATIII | Surface Plasmon Resonance | 1.37 x 107 | 6.75 x 10-3 | - |

| ATIII Basel Mutant | Surface Plasmon Resonance | - | - | Slower association than Wild-Type |

| ATIII Padua Mutant | Surface Plasmon Resonance | 1.01 x 104 | - | Weakest interaction, slowest complex formation |

Table 3: Thermodynamic Parameters

| Ligand | Method | ΔH (kJ/mol) | Conditions |

| Pentasaccharide Fragment | Titration Calorimetry | -48.3 ± 0.7 | 0.02 M phosphate buffer, 0.15 M NaCl, pH 7.3 |

| Octasaccharide Fragment | Titration Calorimetry | -54.4 ± 5.4 | 0.02 M phosphate buffer, 0.15 M NaCl, pH 7.3 |

| Heparin | Titration Calorimetry | -55 ± 10 | 0.02 M phosphate buffer, 0.15 M NaCl, pH 7.3 |

| Heparin | Titration Calorimetry | -18 ± 2 | 0.02 M Tris buffer, 0.15 M NaCl, pH 7.3 |

| Synthetic Pentasaccharide (AGA*IAM) | Differential Scanning Calorimetry | - | Strong stabilizing effect with enthalpic and entropic contributions |

Experimental Protocols

The characterization of the heparin-antithrombin interaction relies on a suite of biophysical techniques. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Methodology:

-

Sample Preparation:

-

Dialyze purified antithrombin III and the this compound against the same buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects.

-

Degas both solutions for 10-15 minutes prior to use to prevent air bubbles in the calorimeter.

-

Accurately determine the concentrations of both protein and ligand using a suitable method (e.g., UV-Vis spectroscopy for protein).

-

-

ITC Experiment:

-

Load the antithrombin III solution (typically in the micromolar range) into the sample cell of the calorimeter.

-

Load the this compound solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of injections (e.g., 20 injections of 2 µL each) of the pentasaccharide into the ATIII solution, with sufficient spacing between injections to allow the system to return to baseline.

-

-

Data Analysis:

-

Integrate the heat pulses from each injection.

-

Correct for the heat of dilution by performing a control titration of the pentasaccharide into the buffer.

-

Fit the corrected data to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It provides kinetic data (kon and koff) in addition to binding affinity.

Methodology:

-

Sensor Chip Preparation:

-

SPR Experiment:

-

Use a running buffer that is compatible with the interaction (e.g., HBS-EP buffer).

-

Inject a series of concentrations of antithrombin III (the analyte) over the heparin-immobilized surface (the ligand).

-

Monitor the association of ATIII during the injection phase and its dissociation during the buffer flow phase in real-time.

-

Regenerate the sensor surface between different analyte concentrations using a suitable regeneration solution (e.g., a high salt buffer) to remove bound ATIII.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of response units vs. time) are fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.

-

Stopped-Flow Fluorimetry

This technique is used to study the rapid kinetics of the conformational changes in antithrombin upon heparin binding by monitoring changes in the intrinsic tryptophan fluorescence of the protein.

Methodology:

-

Sample Preparation:

-

Prepare solutions of purified antithrombin III and this compound in a suitable buffer (e.g., 20 mM sodium phosphate, pH 7.4).

-

Ensure the solutions are at the desired experimental temperature.

-

-

Stopped-Flow Experiment:

-

Rapidly mix the antithrombin III and this compound solutions in the stopped-flow instrument.

-

Excite the tryptophan residues of ATIII (typically around 295 nm) and monitor the change in fluorescence emission (typically around 340 nm) over time. A 40% enhancement in fluorescence is typically observed upon binding.[4][8]

-

-

Data Analysis:

-

The observed fluorescence change over time is fitted to an exponential function to obtain the pseudo-first-order rate constant (kobs).

-

By performing the experiment at various heparin concentrations, a plot of kobs versus heparin concentration can be generated.

-

The hyperbolic nature of this plot is indicative of a two-step binding mechanism, and fitting this curve allows for the determination of the kinetic parameters of the initial binding and the subsequent conformational change.[4]

-

Figure 2: Generalized experimental workflow for Surface Plasmon Resonance (SPR).

Conclusion

The interaction between the this compound and antithrombin III is a well-characterized yet complex process that is crucial for the regulation of blood coagulation. The allosteric activation mechanism, driven by specific conformational changes, results in a dramatic potentiation of ATIII's inhibitory activity. The quantitative data derived from various biophysical techniques provide a detailed understanding of the affinity, kinetics, and thermodynamics of this binding event. The experimental protocols outlined in this guide serve as a foundation for researchers and drug development professionals seeking to further investigate this interaction and to design novel anticoagulants with improved efficacy and safety profiles.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Kinetic studies on the interactions of heparin and complement proteins using surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Binding of high affinity heparin to antithrombin III. Stopped flow kinetic studies of the binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of the antithrombin-binding pentasaccharide in heparin acceleration of antithrombin-proteinase reactions. Resolution of the antithrombin conformational change contribution to heparin rate enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of heparin activation of antithrombin: evidence for an induced-fit model of allosteric activation involving two interaction subsites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Structural Disparities and Functional Consequences: A Technical Comparison of Heparin and its Constituent Pentasaccharide

For Immediate Release

This technical guide provides an in-depth analysis of the structural and functional differences between unfractionated heparin (UFH) and its synthetically derived, active pentasaccharide sequence, fondaparinux. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical distinctions in their physicochemical properties, mechanisms of action, and the experimental methodologies used for their characterization.

Executive Summary

Heparin, a widely utilized clinical anticoagulant, is a heterogeneous mixture of sulfated glycosaminoglycan chains of varying lengths and compositions.[1] Its anticoagulant activity is primarily mediated by a specific pentasaccharide sequence that binds to and activates antithrombin (AT).[2] Fondaparinux is a synthetic, chemically homogeneous drug composed exclusively of this active pentasaccharide sequence.[3] This homogeneity endows fondaparinux with a more predictable pharmacokinetic and pharmacodynamic profile compared to the inherent variability of UFH.[4] This guide will dissect these differences through quantitative data, detailed experimental protocols, and visual representations of their mechanisms and analytical workflows.

Structural and Physicochemical Properties

The most fundamental difference between heparin and fondaparinux lies in their structural composition and uniformity. Heparin, extracted from animal tissues, typically porcine intestinal mucosa, is a polydisperse mixture of polysaccharide chains.[1] In contrast, fondaparinux is a chemically synthesized and therefore, structurally defined and homogeneous molecule.[3]

| Property | Unfractionated Heparin (UFH) | Fondaparinux |

| Source | Animal tissue (e.g., porcine intestinal mucosa)[1] | Chemical synthesis[5] |

| Composition | Heterogeneous mixture of polysaccharide chains[1] | Homogeneous pentasaccharide[3] |

| Molecular Weight | 3,000 to 30,000 Da (average ~15,000 Da)[6] | 1728 Da[7] |

| Antithrombin Binding Sequence | Present in approximately one-third of chains | Constitutes the entire molecule |

| Anti-Xa Activity | High | High[3] |

| Anti-IIa (Thrombin) Activity | High[8] | Negligible |

| Anti-Xa/Anti-IIa Ratio | ~1:1[8][9] | >1000:1 |

| Binding to Plasma Proteins | High and variable[4] | Low (primarily to Antithrombin)[7] |

| Bioavailability (Subcutaneous) | Low and variable (~30%)[4] | High and predictable (~100%) |

| Plasma Half-life | Dose-dependent (30-90 minutes) | 17-21 hours[10] |

| Antithrombin Binding Affinity (KD) | High-affinity fraction: ~10-8 M to 10-7 M[7][11] | ~10-7 M |

Mechanism of Action: A Tale of Two Inhibitory Profiles

Both heparin and fondaparinux exert their anticoagulant effect by binding to antithrombin, inducing a conformational change that accelerates the inactivation of coagulation factors. However, the length of the polysaccharide chain dictates the spectrum of their inhibitory activity.

Fondaparinux, being the minimal antithrombin-binding sequence, selectively potentiates the inhibition of Factor Xa. For heparin to potentiate the inhibition of thrombin (Factor IIa), a longer chain of at least 18 saccharide units is required to form a ternary bridge between antithrombin and thrombin.[2] Unfractionated heparin contains a significant proportion of these longer chains, enabling it to inhibit both Factor Xa and thrombin.[8]

Figure 1: Comparative mechanism of action of heparin and fondaparinux in the coagulation cascade.

Experimental Protocols

Purification and Synthesis

4.1.1 Extraction and Purification of Unfractionated Heparin from Porcine Intestinal Mucosa

This protocol outlines the general steps for the extraction and purification of UFH.[1][12][13]

-

Enzymatic Digestion: Porcine intestinal mucosa is subjected to enzymatic hydrolysis using a protease (e.g., papain) at an alkaline pH (8.5-9.5) and elevated temperature (around 55°C).[12]

-

Anion-Exchange Chromatography: The resulting hydrolysate is filtered, and the heparin is captured using a strong base anion-exchange resin.[1]

-

Washing: The resin is washed with a low-concentration salt solution (e.g., 5% NaCl) to remove impurities and proteins that are not tightly bound.[12]

-

Elution: Heparin is eluted from the resin using a high-concentration salt solution (e.g., 18-22% NaCl).[12]

-

Filtration and Dialysis: The eluate is filtered to remove particulate matter and then dialyzed against water to remove salts and low molecular weight impurities.[12]

-

Precipitation and Drying: The purified heparin is precipitated with an organic solvent like ethanol and subsequently dried to obtain the final product.[13]

4.1.2 Chemical Synthesis and Purification of Fondaparinux

The synthesis of fondaparinux is a complex multi-step process involving the assembly of protected monosaccharide building blocks.[5][14]

-

Modular Assembly: A convergent [3+2] coupling approach is often employed, where protected trisaccharide and disaccharide fragments are synthesized separately and then coupled to form the pentasaccharide backbone.[5]

-

Glycosylation Reactions: Stereoselective glycosylation methods are used to create the specific linkages between the sugar units.[5]

-

Deprotection and Sulfation: A series of deprotection steps are carried out to expose hydroxyl and amino groups for subsequent regioselective sulfation using reagents like sulfur trioxide-trimethylamine complex.[14]

-

Purification: Purification of intermediates and the final product is achieved through chromatographic techniques such as size-exclusion and reverse-phase chromatography.[14]

-

Final Processing: The purified fondaparinux is converted to its sodium salt and lyophilized.

Structural Characterization

Figure 2: Workflow for the structural characterization of heparin and fondaparinux.

4.2.1 Molecular Weight Determination by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

This method determines the absolute molecular weight and polydispersity of heparin without the need for column calibration with standards.[15][16]

-

Sample Preparation: Heparin samples are dissolved in the mobile phase (e.g., 0.1 M ammonium acetate).

-

Chromatographic Separation: The sample is injected into a high-performance size-exclusion chromatography (SEC) system. Separation is based on the hydrodynamic volume of the polysaccharide chains.

-

Detection: The eluent from the SEC column passes through a multi-angle light scattering (MALS) detector and a refractive index (RI) detector in series.

-

Data Analysis: The MALS detector measures the intensity of scattered light at various angles, which is proportional to the molecular weight and concentration of the analyte. The RI detector measures the concentration of the analyte in the eluent. Software is used to combine the data from both detectors to calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (Mw/Mn) for each eluting fraction.

4.2.2 Compositional Analysis by 2D-NMR Spectroscopy

Two-dimensional Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy is a powerful tool for determining the monosaccharide and disaccharide composition of intact heparin.[17][18]

-

Sample Preparation: A 50 mg sample of heparin is dissolved in 700 µL of D2O.

-

NMR Data Acquisition: 2D 1H-13C HSQC spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz) equipped with a cryoprobe.[18] Key acquisition parameters include a sufficient number of scans for good signal-to-noise, a relaxation delay of ~2.5 seconds, and appropriate spectral widths in both dimensions.[18]

-

Spectral Processing and Integration: The acquired data is processed using specialized software. The volumes of cross-peaks corresponding to specific protons and carbons of the different sugar residues are integrated.

-

Composition Calculation: The percentage of each monosaccharide or disaccharide unit is calculated by normalizing the integrated volumes of their characteristic cross-peaks against the total volume of all signals of the same type (e.g., anomeric signals).[17]

4.2.3 Sulfation Pattern and Sequence Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem mass spectrometry (MS/MS), is used to analyze the oligosaccharide fragments of heparin after enzymatic digestion, providing information on sequence and sulfation patterns.[19][20]

-

Enzymatic Digestion: Heparin is depolymerized into smaller oligosaccharides using a cocktail of heparinases (I, II, and III).[19]

-

LC Separation: The resulting oligosaccharide mixture is separated, often by hydrophilic interaction chromatography (HILIC) or ion-pair reversed-phase chromatography.

-

Mass Spectrometric Analysis: The separated oligosaccharides are introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) via electrospray ionization (ESI) in negative ion mode.[21]

-

MS and MS/MS Data Acquisition: Full scan MS spectra are acquired to determine the mass-to-charge ratio of the oligosaccharides. MS/MS spectra are then acquired by selecting precursor ions and subjecting them to collision-induced dissociation (CID) to generate fragment ions.

-

Data Interpretation: The mass of the parent ion reveals the composition (number of sugar units and sulfate groups) of the oligosaccharide. The fragmentation pattern in the MS/MS spectrum provides information about the sequence of the sugar units and the location of the sulfate groups.

Functional Characterization

Figure 3: Workflow for the functional characterization of heparin and fondaparinux.

4.3.1 Antithrombin Binding Affinity by Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to quantitatively measure the binding kinetics and affinity between heparin/fondaparinux and antithrombin.[22][23]

-

Ligand Immobilization: Antithrombin (the ligand) is immobilized on the surface of a sensor chip.

-

Analyte Injection: Solutions of heparin or fondaparinux (the analyte) at various concentrations are flowed over the sensor chip surface.

-

Signal Detection: Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in resonance units (RU).

-

Kinetic Analysis: The rates of association (kon) and dissociation (koff) are determined from the sensorgram (a plot of RU versus time). The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as the ratio of koff/kon.[11]

4.3.2 Anti-Factor Xa and Anti-Factor IIa Chromogenic Assays

These are functional assays that measure the ability of heparin or fondaparinux to potentiate the antithrombin-mediated inhibition of Factor Xa and Factor IIa (thrombin).[2][24]

-

Sample Preparation: A plasma sample containing heparin or fondaparinux is prepared. A series of calibrators with known concentrations are also prepared.

-

Incubation with Excess Factor:

-

Anti-Xa Assay: The plasma sample is incubated with a known excess of Factor Xa and antithrombin.

-

Anti-IIa Assay: The plasma sample is incubated with a known excess of Factor IIa (thrombin) and antithrombin.

-

-

Addition of Chromogenic Substrate: A chromogenic substrate specific for either Factor Xa or Factor IIa is added.

-

Colorimetric Measurement: The residual, uninhibited Factor Xa or IIa cleaves the chromogenic substrate, releasing a colored compound (p-nitroaniline). The color intensity is measured spectrophotometrically at 405 nm and is inversely proportional to the heparin/fondaparinux concentration in the sample.

-

Quantification: The anti-Xa or anti-IIa activity of the sample is determined by comparing its absorbance to a standard curve generated from the calibrators. The results are typically expressed in International Units per milliliter (IU/mL) or mg/L for fondaparinux.[24]

Conclusion

The structural dichotomy between the heterogeneous, polydisperse nature of unfractionated heparin and the homogeneous, defined structure of its synthetic pentasaccharide, fondaparinux, has profound implications for their clinical use. While both are effective anticoagulants, the predictable pharmacokinetics and selective Factor Xa inhibition of fondaparinux offer advantages in certain clinical settings. The detailed experimental protocols provided herein serve as a guide for the comprehensive characterization of these and other related glycosaminoglycan-based therapeutics, underscoring the importance of rigorous analytical science in drug development and quality control.

References

- 1. dupont.com [dupont.com]

- 2. biotoxik.it [biotoxik.it]

- 3. Fondaparinux (Heparin pentasaccharide) | Factor Xa | 104993-28-4 | Invivochem [invivochem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]

- 7. Binding of high affinity heparin to antithrombin III. Stopped flow kinetic studies of the binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 10. emerypharma.com [emerypharma.com]

- 11. Investigation of the Differences in Antithrombin to Heparin Binding among Antithrombin Budapest 3, Basel, and Padua Mutations by Biochemical and In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Heparin Sodium Was Prepared from Pig Intestinal Mucosa by Dialysis and Spray Drying [scirp.org]

- 13. mdpi.com [mdpi.com]

- 14. Design and Synthesis of Neutralizable Fondaparinux - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development and qualification of a size exclusion chromatography coupled with multiangle light scattering method for molecular weight determination of unfractionated heparin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | 1D and 2D-HSQC NMR: Two Methods to Distinguish and Characterize Heparin From Different Animal and Tissue Sources [frontiersin.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Mass Spectrometric Methods for the Analysis of Heparin and Heparan Sulfate | Springer Nature Experiments [experiments.springernature.com]

- 21. Complete Molecular Weight Profiling of Low-Molecular Weight Heparins Using Size Exclusion Chromatography-Ion Suppressor-High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Applications of Surface Plasmon Resonance in Heparan Sulfate Interactome Research [mdpi.com]

- 23. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 24. droracle.ai [droracle.ai]

The Linchpin of Anticoagulation: An In-depth Guide to the Heparin-Antithrombin III Binding Sequence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the unique pentasaccharide sequence within heparin responsible for its high-affinity binding to antithrombin III (ATIII), a critical interaction for its anticoagulant activity. We will delve into the structural intricacies, binding thermodynamics, and the mechanism of action, supplemented with detailed experimental protocols and visualizations to facilitate a deeper understanding for research and drug development applications.

The Unique Pentasaccharide Sequence: Structure and Function

The anticoagulant activity of heparin is primarily mediated through its interaction with ATIII, a serine protease inhibitor (serpin) that regulates the coagulation cascade.[1] This interaction is highly specific, relying on a unique pentasaccharide sequence found within a subset of heparin chains.[2][3] The synthetic analogue of this sequence, Fondaparinux, is a clinically approved anticoagulant drug.[1][4]

The canonical pentasaccharide sequence is composed of five specifically sulfated monosaccharide units:

-

D-glucosamine N-sulfated, 6-O-sulfated (GlcNS6S)

-

D-glucuronic acid (GlcA)

-

D-glucosamine N-sulfated, 3-O-sulfated, 6-O-sulfated (GlcNS3S6S) - This central residue with its rare 3-O-sulfation is the most critical for high-affinity binding.[3]

-

L-iduronic acid 2-O-sulfated (IdoA2S)

-

D-glucosamine N-sulfated, 6-O-sulfated (GlcNS6S)

Upon binding to this pentasaccharide, ATIII undergoes a conformational change that significantly accelerates its ability to inactivate key coagulation enzymes, most notably Factor Xa and, in the context of longer heparin chains, thrombin (Factor IIa).[5][6] This allosteric activation converts ATIII from a slow inhibitor to a rapid one, forming the basis of heparin's therapeutic effect.[5][7]

Quantitative Analysis of the Heparin-ATIII Interaction

The binding affinity between the pentasaccharide sequence and ATIII is a key determinant of its anticoagulant potency. Various biophysical techniques are employed to quantify this interaction, with dissociation constants (Kd) typically in the nanomolar range, indicating a very strong interaction.

| Compound | Method | Dissociation Constant (Kd) (nM) | Reference |

| Synthetic Pentasaccharide (Fondaparinux) | Fluorescence Titration | 36 ± 11 | [8] |

| High-Affinity Heparin | Stopped-Flow Fluorimetry | 72 ± 19 | [3] |

| Synthetic Pentasaccharide Analogue (Org 31540/SR 90107A) | Factor Xa Inactivation Assay | 2.7 | [9][10] |

| Low-Affinity Pentasaccharide Analogue | Factor Xa Inactivation Assay | 2600 | [9][10] |

| Peptide K121-A134 (from ATIII) binding to Heparin | Isothermal Titration Calorimetry | 51 ± 2 | [4] |

| R129δQ Peptide (mutant) binding to Heparin | Isothermal Titration Calorimetry | 1500 ± 60 | [4] |

Experimental Protocols for Characterizing the Heparin-ATIII Interaction

Accurate characterization of the binding kinetics and thermodynamics is crucial for the development of novel anticoagulants. Below are detailed methodologies for two key experimental techniques.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing data on association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated.

Objective: To determine the kinetic parameters of the interaction between the heparin pentasaccharide and ATIII.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 or Streptavidin-coated)

-

This compound (or biotinylated version for streptavidin capture)

-

Recombinant human Antithrombin III

-

Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.0, 4.5, 5.0)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., a pulse of high salt buffer like 2 M NaCl)

Protocol:

-

Ligand Immobilization:

-

For amine coupling on a CM5 chip, activate the surface with a mixture of EDC/NHS.

-

Inject the this compound at a suitable concentration (e.g., 10-50 µg/mL) in the optimal immobilization buffer to achieve the desired immobilization level.

-

Deactivate the remaining active groups with ethanolamine.

-

For streptavidin capture, inject the biotinylated heparin over the sensor surface.

-

-

Analyte Binding:

-

Prepare a series of dilutions of ATIII in the running buffer, typically ranging from low nanomolar to micromolar concentrations.

-

Inject the different concentrations of ATIII over the immobilized heparin surface at a constant flow rate.

-

Monitor the association phase, followed by a dissociation phase where only running buffer flows over the surface.

-

-

Surface Regeneration:

-

After each binding cycle, inject the regeneration solution to remove the bound ATIII and prepare the surface for the next injection.

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic parameters (ka, kd) and calculate the dissociation constant (Kd = kd/ka).

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.

Objective: To determine the thermodynamic profile of the this compound binding to ATIII.

Materials:

-

Isothermal Titration Calorimeter

-

This compound

-

Recombinant human Antithrombin III

-

Dialysis buffer (e.g., PBS, pH 7.4)

Protocol:

-

Sample Preparation:

-

Thoroughly dialyze both the this compound and ATIII against the same buffer to minimize heats of dilution.

-

Accurately determine the concentrations of both solutions.

-

Degas the solutions immediately before the experiment to prevent bubble formation.

-

-

Instrument Setup:

-

Load the ATIII solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe. The concentration in the syringe should be 10-20 times higher than the concentration in the cell.

-

-

Titration:

-

Perform a series of small, sequential injections of the this compound into the ATIII solution while monitoring the heat changes.

-

Allow the system to reach equilibrium between each injection.

-

-

Data Analysis:

Visualizing the Molecular Interactions and Experimental Processes

Signaling Pathway of Anticoagulation

The binding of the pentasaccharide to ATIII induces a conformational change that allosterically activates it, leading to the rapid inhibition of Factor Xa and preventing the progression of the coagulation cascade.

Caption: Heparin-mediated anticoagulation pathway.

Experimental Workflow for Heparin-ATIII Interaction Analysis

The following diagram outlines a typical experimental workflow for characterizing the binding of a heparin-like compound to ATIII.

Caption: Workflow for heparin-ATIII interaction studies.

References

- 1. Conformational Activation of Antithrombin by Heparin Involves an Altered Exosite Interaction with Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding of high affinity heparin to antithrombin III. Stopped flow kinetic studies of the binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-function relations of antithrombin III-heparin interactions as assessed by biophysical and biological assays and molecular modeling of peptide-pentasaccharide-docked complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 7. researchgate.net [researchgate.net]

- 8. Role of the antithrombin-binding pentasaccharide in heparin acceleration of antithrombin-proteinase reactions. Resolution of the antithrombin conformational change contribution to heparin rate enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Synthetic analogues of the antithrombin III-binding pentasaccharide sequence of heparin. Prediction of in vivo residence times - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Heparin binding domain peptides of antithrombin III: analysis by isothermal titration calorimetry and circular dichroism spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Anticoagulant: A Technical Guide to the Early Development of Fondaparinux

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The journey of Fondaparinux from a theoretical concept to a clinical reality represents a landmark achievement in rational drug design and synthetic carbohydrate chemistry. This technical guide delves into the core scientific principles and experimental methodologies that underpinned the early development of this first-in-class synthetic pentasaccharide anticoagulant. By providing a detailed account of its synthesis, mechanism of action, and preclinical and early clinical evaluation, this document serves as a comprehensive resource for professionals in the field of drug development.

Introduction: The Quest for a Safer Anticoagulant

Traditional heparin therapies, including unfractionated heparin (UFH) and low-molecular-weight heparins (LMWHs), have long been the cornerstone of anticoagulation. However, their biological origin and inherent heterogeneity contribute to a variable dose-response and the risk of serious side effects, most notably heparin-induced thrombocytopenia (HIT). This created a compelling need for a synthetic, homogeneous anticoagulant with a more predictable and safer profile.

The development of Fondaparinux was born from the understanding that the anticoagulant activity of heparin is primarily mediated by a specific pentasaccharide sequence that binds to antithrombin (AT), a key inhibitor of the coagulation cascade.[1][2] The isolation and characterization of this high-affinity binding site paved the way for the chemical synthesis of Fondaparinux, a pure, single molecular entity.[2][3]

Mechanism of Action: Selective Inhibition of Factor Xa

Fondaparinux exerts its anticoagulant effect through a highly specific, AT-mediated mechanism.[4][5] Unlike UFH and LMWHs, which inhibit both Factor Xa and thrombin, Fondaparinux is a selective inhibitor of Factor Xa.[6]

The Coagulation Cascade and the Role of Fondaparinux

The coagulation cascade is a series of enzymatic reactions culminating in the formation of a fibrin clot. Factor Xa is a critical enzyme at the convergence of the intrinsic and extrinsic pathways, responsible for the conversion of prothrombin to thrombin. Thrombin then converts fibrinogen to fibrin, the primary component of the clot.

Fondaparinux selectively binds to AT, inducing a conformational change in the protein.[7] This conformational change markedly accelerates the rate at which AT neutralizes Factor Xa, by approximately 300-fold.[5] By potently inhibiting Factor Xa, Fondaparinux effectively blocks the generation of thrombin and subsequent fibrin formation.[5]

Quantitative Data Summary

The early development of Fondaparinux was guided by rigorous quantitative analysis of its binding affinity, inhibitory activity, and pharmacokinetic profile.

Binding Affinity to Antithrombin

The high and specific affinity of Fondaparinux for AT is central to its mechanism of action.

| Compound | Binding Affinity (KD) | Reference |

| Fondaparinux | 28 nmol/L | [8] |

| Fondaparinux (in human plasma) | 32 nmol/L | [8] |

Table 1: Binding Affinity of Fondaparinux to Antithrombin III

Pharmacokinetic Properties

Early studies in healthy volunteers established the favorable pharmacokinetic profile of Fondaparinux.

| Parameter | Value | Reference |

| Bioavailability (subcutaneous) | 100% | [9] |

| Time to Peak Plasma Concentration (Cmax) | ~2 hours | [9][10] |

| Elimination Half-life | 17-21 hours | [9] |

| Volume of Distribution | 7-11 L | [9] |

| Plasma Clearance | 5.1-7.9 mL/min | [9] |

| Renal Clearance | 4.0-7.9 mL/min | [9] |

Table 2: Pharmacokinetic Parameters of Fondaparinux in Healthy Volunteers

Early Clinical Trial Efficacy and Safety Data

Phase II and III clinical trials demonstrated the efficacy and safety of Fondaparinux in the prevention of venous thromboembolism (VTE) following major orthopedic surgery.

| Trial | Fondaparinux Group | Enoxaparin Group | Relative Risk Reduction | p-value | Reference |

| OASIS 5 (Death or Reinfarction at 30 days) | 9.7% | 11.2% | 14% | 0.008 | [6] |

| PENTHIFRA (VTE Events) | 8.3% | 19.1% | 56.4% | <0.001 | [11] |

| ARTEMIS (VTE Events vs. Placebo) | 5.6% | 10.5% | 46.7% | 0.029 | [11] |

| MATISSE (Recurrent Thromboembolic Events) | 3.9% | 4.1% | - | - | [12] |

Table 3: Key Efficacy Outcomes from Early Fondaparinux Clinical Trials

| Trial | Fondaparinux Group | Enoxaparin Group | p-value | Reference |

| OASIS 5 (Major Bleeding) | 2.2% | 4.1% | 0.001 | [6] |

| MATISSE (Major Bleeding) | 1.1% | 1.2% | - | [12] |

Table 4: Key Safety Outcomes (Major Bleeding) from Early Fondaparinux Clinical Trials

Experimental Protocols

The development of Fondaparinux involved pioneering work in carbohydrate synthesis and bioanalytical methods.

General Protocol for the Synthesis of Fondaparinux (Convergent [3+2] Strategy)

The chemical synthesis of Fondaparinux is a complex, multi-step process. The convergent [3+2] strategy is a notable approach.[13][14]

Objective: To synthesize the protected pentasaccharide backbone of Fondaparinux.

Materials: Appropriately protected monosaccharide building blocks (glycosyl donors and acceptors), glycosylation promoters (e.g., N-iodosuccinimide/trifluoromethanesulfonic acid), solvents (e.g., dichloromethane), and reagents for deprotection and sulfation.

Methodology:

-

Synthesis of Monosaccharide Building Blocks: Prepare the five individual monosaccharide units with appropriate protecting groups to allow for stereoselective glycosylation and regioselective sulfation.

-

Assembly of Trisaccharide and Disaccharide Fragments:

-

Couple the first three monosaccharide building blocks sequentially to form a trisaccharide fragment.

-

Couple the remaining two monosaccharide building blocks to form a disaccharide fragment.

-

-

Convergent Glycosylation: Couple the trisaccharide and disaccharide fragments to form the protected pentasaccharide.

-

Deprotection: Remove the protecting groups from the hydroxyl and amino functionalities.

-

Sulfation: Introduce sulfate groups at the specific positions required for high-affinity binding to antithrombin.

-

Purification: Purify the final Fondaparinux product using chromatographic techniques.

Protocol for Measuring Anti-Factor Xa Activity (Chromogenic Assay)

This assay is used to determine the activity of Fondaparinux in plasma.[7]

Objective: To quantify the inhibitory effect of Fondaparinux on Factor Xa.

Principle: The assay measures the residual Factor Xa activity after incubation with plasma containing Fondaparinux and a known amount of antithrombin. The residual Factor Xa cleaves a chromogenic substrate, and the color intensity is inversely proportional to the Fondaparinux concentration.

Materials: Patient plasma, Factor Xa reagent, antithrombin reagent, chromogenic substrate specific for Factor Xa, reaction buffer, microplate reader.

Methodology:

-

Sample Preparation: Prepare a series of dilutions of a Fondaparinux standard and the patient plasma sample.

-

Incubation: In a microplate well, mix the plasma sample (or standard) with the antithrombin reagent and the Factor Xa reagent. Incubate for a defined period to allow the Fondaparinux-AT complex to inhibit Factor Xa.

-

Chromogenic Reaction: Add the chromogenic substrate to the wells. The residual Factor Xa will cleave the substrate, releasing a colored product.

-

Measurement: Stop the reaction and measure the absorbance of the colored product using a microplate reader at the appropriate wavelength.

-

Calculation: Construct a standard curve by plotting the absorbance versus the concentration of the Fondaparinux standards. Determine the concentration of Fondaparinux in the patient sample by interpolating its absorbance on the standard curve.

Conclusion

The early development of Fondaparinux marked a paradigm shift in anticoagulant therapy. Through a deep understanding of the structure-activity relationship of heparin and advancements in synthetic chemistry, a novel, highly selective, and predictable anticoagulant was created. The rigorous preclinical and clinical evaluation of Fondaparinux laid the foundation for its successful introduction into clinical practice, offering a safer and more effective alternative for the prevention and treatment of thromboembolic disorders. This technical guide provides a glimpse into the meticulous scientific journey that brought this innovative therapeutic agent to fruition, serving as a valuable resource for the next generation of drug discovery and development.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparative studies of heparin cofactor activity toward antithrombin III and heparin cofactor II, and antithrombin III affinity between low molecular weight heparin and unfractionated heparin [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of the heparin-based anticoagulant drug fondaparinux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Programmable One-pot Synthesis of Heparin Pentasaccharide Fondaparinux - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-Xa assays - Australian Prescriber [australianprescriber.tg.org.au]

- 8. Total synthesis of anticoagulant pentasaccharide fondaparinux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Preclinical and clinical data of the synthetic Xa inhibitor fondaparinux (Arixtra(®))] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Dose determination of fondaparinux in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fondaparinux: a Factor Xa inhibitor for antithrombotic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] Antithrombin binding of low molecular weight heparins and inhibition of factor Xa. | Semantic Scholar [semanticscholar.org]

- 14. ahajournals.org [ahajournals.org]

A Technical Guide to the Natural Sources of Heparin and the Synthesis of Bioactive Pentasaccharides

This technical whitepaper provides an in-depth exploration of the primary natural sources of the anticoagulant heparin, detailing the extraction and purification methodologies. It further elucidates the process for obtaining the clinically significant pentasaccharide, Fondaparinux, clarifying its synthetic origin as a homogenous analogue of the active binding site within the heterogeneous natural heparin polymer. This guide is intended for researchers, scientists, and professionals in the field of drug development and thrombosis research.

Natural Sources and Extraction of Unfractionated Heparin (UFH)

Heparin is a naturally occurring glycosaminoglycan and a vital pharmaceutical anticoagulant.[1] For decades, its primary source has been animal tissues, where it is abundant in mast cells.[2] The manufacturing process is a multi-step biochemical procedure designed to isolate and purify the heparin polysaccharide from a complex biological matrix.

The predominant commercial sources for pharmaceutical-grade heparin are porcine (pig) intestinal mucosa and, historically, bovine (cow) lung.[3][4][5]

-

Porcine Intestinal Mucosa: Currently, the only FDA-approved source for heparin in the United States is porcine intestinal mucosa.[4][6] This tissue is a by-product of the meat industry and provides a relatively 'clean' source material, yielding high-potency heparin.[7]

-

Bovine Lung and Intestine: Bovine tissues were a common source until the 1990s when concerns about bovine spongiform encephalopathy (BSE) led to a significant decline in their use in many markets.[4][8][9] However, due to potential vulnerabilities in the porcine supply chain, the FDA has encouraged the reintroduction of bovine-sourced heparin, provided stringent safety and quality controls are met.[10][7]

Other animal sources like turkeys, camels, and various invertebrates also contain heparin, but they are not used for commercial pharmaceutical production.[2][5]

The yield and activity of crude heparin can vary based on the source tissue and the extraction method employed. The following table summarizes representative data.

| Animal Source | Tissue | Typical Crude Yield | Typical Activity of Purified Heparin | References |

| Porcine | Intestinal Mucosa | 10 - 260 mg per kg of mucosa | ~192 USP units/mg | [11] |

| Bovine | Lung | ~300 mg per kg of tissue | 70 IU/mg (crude) | [12] |

| Bovine | Pancreas | 4.46 g per kg of tissue | 19 IU/mg | [13] |

| Broiler Chicken | Intestines | 119 g per kg of tissue (crude) | Not specified | [2] |

The industrial process for extracting heparin involves several key stages: enzymatic digestion to release the heparin from tissue complexes, binding to an anion-exchange resin, washing to remove impurities, and finally, eluting and precipitating the purified heparin.

This protocol is a representative example based on established industrial methods.[14][15][16]

Materials:

-

Fresh or frozen porcine intestinal mucosa

-

Alkaline protease

-

Anion-exchange resin (e.g., Amberlite FPA98 Cl)

-

Sodium Hydroxide (NaOH)

-

Sodium Chloride (NaCl)

-

Ethanol

-

Hydrochloric Acid (HCl)

-

Milli-Q or deionized water

Procedure:

-

Tissue Preparation: Thaw frozen porcine intestinal mucosa and homogenize or mince to create a uniform slurry.

-

Enzymatic Digestion:

-

Adsorption:

-

Cool the digestate and adjust the pH to be slightly alkaline.

-

Add the pre-equilibrated anion-exchange resin to the digestate and stir for several hours (e.g., 12 hours) to allow the highly negatively charged heparin to bind to the resin.[15]

-

-

Washing:

-

Filter the mixture to separate the resin-heparin complex from the bulk liquid.

-

Wash the resin extensively with water and then with a low-concentration salt solution (e.g., 5 wt% NaCl) to remove unbound impurities like residual proteins and nucleic acids.[15]

-

-

Elution:

-

Elute the bound heparin from the resin using a high-concentration salt solution (e.g., 20-22% NaCl).[14] This is typically done in multiple steps to maximize recovery. The high chloride ion concentration displaces the heparin from the resin.

-

-

Precipitation and Recovery:

-

Combine the eluate fractions.

-